
Nonaethylenel di(p-toluenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonaethylenel di(p-toluenesulfonate) is a chemical compound with the molecular formula C32H50O14S2 . It is used in various chemical reactions and has been mentioned in the context of pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Nonaethylenel di(p-toluenesulfonate) consists of a long chain of ethylene glycol units (nonaethylene glycol) with p-toluenesulfonate groups attached at both ends .
Chemical Reactions Analysis
While specific chemical reactions involving Nonaethylenel di(p-toluenesulfonate) are not detailed in the available resources, p-Toluenesulfonic acid, a related compound, has been used as a catalyst for various chemical transformations .
Physical and Chemical Properties Analysis
Nonaethylenel di(p-toluenesulfonate) has a molecular weight of 722.86 and a predicted density of 1.216±0.06 g/cm3 . More detailed physical and chemical properties are not available in the current resources .
科学的研究の応用
Preparation of Ethylene Glycol Oligomers
Nonaethylene di(p-toluenesulfonate) plays a role in the preparation of pure nonaethylene glycol and pentadecaethylene glycol from the monosodium salt and the ditosylate of triethylene glycol, using both toluene and tetrahydrofuran as diluents. The faster reaction in tetrahydrofuran makes it the preferred reaction medium (Teo, Mobbs, & Booth, 1982).
Synthesis of Dideuteromethylene Hydrocarbons
The catalyzed reaction of Grignard reagents with long-chain alkyl p-toluenesulfonates provides specifically labeled dideuteromethylene hydrocarbons. These tosylate esters are readily obtained by treatment of fatty acid methyl esters followed by tosylation in pyridine (Elliger, 1983).
Formation and Electrophilic Reactions of Benzeneselenenyl p-Toluenesulfonate
Benzeneselenenyl p-toluenesulfonate reacts with acetylenes by electrophilic 1,2-addition to afford β-(phenylseleno)vinyl p-toluenesulfonates, generally in high yield. This showcases its use in creating addition products with acetylenes, which is significant for synthesizing various organic compounds (Back & Muralidharan, 1991).
Synthesis of Vicinal Exocyclic Dimethylene Hydrocarbons
This compound is utilized in the synthesis of new bi- or polycyclic vicinal exocyclic dimethylene hydrocarbons. The most useful synthetic route to such compounds involves base-catalyzed double elimination from trans-1,2-bis(hydroxymethyl)alkyl p-toluenesulfonates as the final step (Butler & Snow, 1972).
Sulfonylation of Aromatic Compounds
Nonaethylene di(p-toluenesulfonate) also finds application in the sulfonylation of aromatic compounds, indicating its role in Friedel–Crafts sulfonylation. This process involves the activation of methyl p-toluenesulfonate with pyridine to produce N-methylpyridinium p-toluenesulfonate as a sulfonylation reagent (Khodaei & Nazari, 2012).
将来の方向性
作用機序
Target of Action
Tos-PEG10-Tos, also known as Nonaethylenel di(p-toluenesulfonate), primarily targets the Paternally Expressed Gene 10 (PEG10) . PEG10 plays a significant role in the proliferation, apoptosis, and metastasis of tumors .
Mode of Action
Tos-PEG10-Tos interacts with its target, PEG10, by suppressing p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1 . This interaction augments CDK4/6 inhibitor resistance . When combined with palbociclib, PEG10-targeting siRNA or antisense oligonucleotides (ASOs) can synergistically inhibit the proliferation of palbociclib-resistant cells .
Biochemical Pathways
The primary biochemical pathway affected by Tos-PEG10-Tos is the cell cycle progression and epithelial–mesenchymal transition (EMT) . High PEG10 expression suppresses p21 and SIAH1, leading to CDK4/6 inhibitor resistance . When peg10 sirna is combined with palbociclib, it suppresses cell cycle progression and emt via activating p21 and siah1 .
Result of Action
The result of Tos-PEG10-Tos action is the inhibition of cell proliferation and the suppression of EMT . This leads to the overcoming of CDK4/6 inhibitor resistance . Furthermore, high PEG10 expression is significantly associated with a shorter recurrence-free survival (RFS) based on public mRNA expression data .
Action Environment
The action of Tos-PEG10-Tos is influenced by the environment within the cell. The tosyl group in Tos-PEG10-Tos is a very good leaving group for nucleophilic substitution reactions , which means the compound’s action, efficacy, and stability could be influenced by the presence of nucleophiles in the cellular environment.
生化学分析
Biochemical Properties
Nonaethylenel di(p-toluenesulfonate) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tosyl groups in Nonaethylenel di(p-toluenesulfonate) act as leaving groups, facilitating nucleophilic substitution reactions. This property makes it useful in modifying proteins and peptides, enabling the attachment of various functional groups. The hydrophilic PEG spacer in Nonaethylenel di(p-toluenesulfonate) increases its solubility in aqueous solutions, which is crucial for its interactions with biomolecules in biological systems .
Cellular Effects
Nonaethylenel di(p-toluenesulfonate) influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. Its ability to modify proteins and peptides allows it to affect cell function significantly. For instance, it can alter the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism. Additionally, Nonaethylenel di(p-toluenesulfonate) can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of Nonaethylenel di(p-toluenesulfonate) involves its interaction with biomolecules through nucleophilic substitution reactions. The tosyl groups in the compound serve as leaving groups, allowing the introduction of various functional groups onto proteins and peptides. This modification can lead to enzyme inhibition or activation, depending on the nature of the introduced functional group. Furthermore, Nonaethylenel di(p-toluenesulfonate) can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their activity and affecting downstream gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nonaethylenel di(p-toluenesulfonate) can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that Nonaethylenel di(p-toluenesulfonate) can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Nonaethylenel di(p-toluenesulfonate) in animal models vary with different dosages. At lower doses, the compound can effectively modify proteins and peptides without causing significant toxicity. At higher doses, Nonaethylenel di(p-toluenesulfonate) may exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing cell death. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without inducing toxicity .
Metabolic Pathways
Nonaethylenel di(p-toluenesulfonate) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in metabolic processes, thereby affecting metabolic flux and metabolite levels. For example, Nonaethylenel di(p-toluenesulfonate) can inhibit or activate enzymes in glycolysis or the citric acid cycle, leading to changes in cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, Nonaethylenel di(p-toluenesulfonate) is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, facilitating its movement within the aqueous environment of the cell. Additionally, the compound can bind to specific proteins that aid in its transport and localization within the cell. This distribution is crucial for its biochemical activity, as it ensures that Nonaethylenel di(p-toluenesulfonate) reaches its target biomolecules .
Subcellular Localization
Nonaethylenel di(p-toluenesulfonate) is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. For instance, Nonaethylenel di(p-toluenesulfonate) may be localized to the cytoplasm or nucleus, depending on the nature of the attached functional groups and the cellular context. This subcellular localization is essential for its activity, as it ensures that the compound interacts with the appropriate biomolecules .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKNYSIQTXQRSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
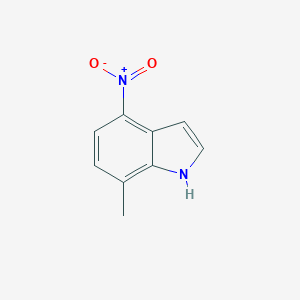
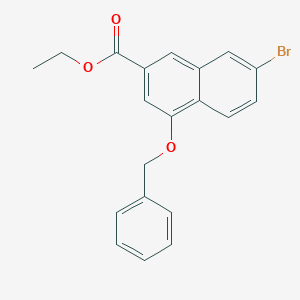
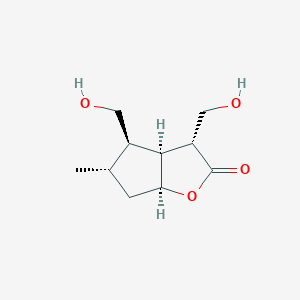
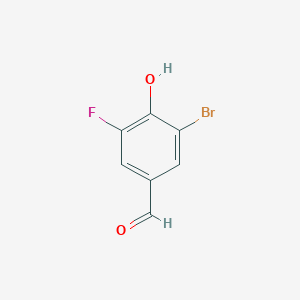

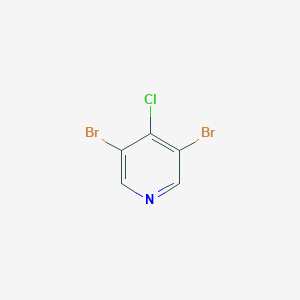

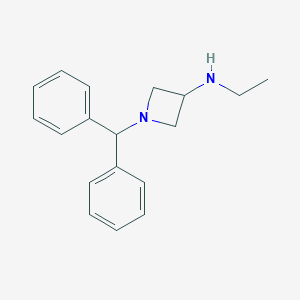


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
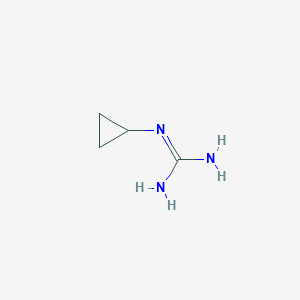

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
